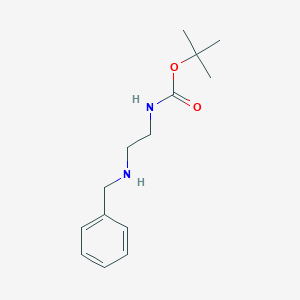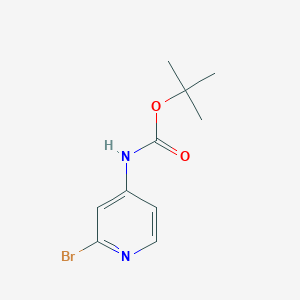![molecular formula C13H10N4O2 B153020 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine CAS No. 129018-59-3](/img/structure/B153020.png)
1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine
Overview
Description
1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine is a heterocyclic aromatic amine. It is structurally related to other compounds in the imidazo[4,5-b]pyridine family. This compound is of interest due to its potential mutagenic and carcinogenic properties, which have been studied in various contexts, including food safety and toxicology .
Mechanism of Action
Target of Action
2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine, also known as PhIP, is a major heterocyclic amine that belongs to a class of mutagens found in foods . The primary targets of PhIP are the DNA in cells . It can be metabolized by human microsomes isolated from liver and colon to a species that damages bacterial DNA .
Mode of Action
PhIP interacts with its targets, the DNA in cells, by inducing DNA damage, gene mutation, and chromosomal anomalies . In human hepatocytes, the major biotransformation pathway of PhIP was cytochrome P4501A2 (CYP1A2)-mediated N-oxidation to form the genotoxic metabolite 2-(hydroxyamino)-1-methyl-6-phenylimidazo[4,5-b]pyridine (HONH-PhIP), which underwent glucuronidation at the N2 and N3 positions of PhIP to form stable conjugates .
Biochemical Pathways
PhIP affects several biochemical pathways. It is metabolized by the cytochrome P4501A2 (CYP1A2) enzyme, forming a genotoxic metabolite . This metabolite then undergoes glucuronidation, a major phase II metabolic pathway, to form stable conjugates . The regioselectivity of glucuronidation of PhIP is different in human and rat hepatocytes .
Pharmacokinetics
The pharmacokinetics of PhIP involves its metabolism by the CYP1A2 enzyme and subsequent glucuronidation . These processes affect the bioavailability of PhIP. The CYP1A2 inhibitor furafylline diminished the formation of both HONH-PhIP glucuronide conjugates in a concentration-dependent manner .
Result of Action
The result of PhIP’s action is the induction of DNA damage, gene mutation, and chromosomal anomalies . Some human hepatocyte populations are more active at transforming PhIP to a genotoxic species than rat hepatocytes pretreated with the potent CYP1A2 inducer 3-MC .
Action Environment
The action of PhIP can be influenced by various environmental factors. For instance, the formation of PhIP can be inhibited by certain food constituents, such as antioxidants and sugars . The rate constants and activation energy of PhIP formation increased when Epigallocatechin gallate (EGCG) was added to the model system .
Biochemical Analysis
Biochemical Properties
2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and other biomolecules. This compound is metabolized primarily by cytochrome P450 enzymes, specifically CYP1A2 and CYP1B1 . These enzymes catalyze the N-oxidation of 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine, leading to the formation of genotoxic metabolites such as 2-(hydroxyamino)-1-methyl-6-phenylimidazo(4,5-b)pyridine . The interaction with these enzymes is crucial for the compound’s activation and subsequent DNA-damaging effects.
Cellular Effects
2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine exerts various effects on different cell types and cellular processes. In rodent cells, it has been shown to induce DNA damage, gene mutations, and chromosomal anomalies . The compound influences cell signaling pathways, gene expression, and cellular metabolism by forming DNA adducts, which can lead to mutations and potentially cancer . Additionally, 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine disrupts the composition of gut bacteria and affects lipid metabolism pathways in rodents .
Molecular Mechanism
The molecular mechanism of 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine involves its metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and form adducts . These DNA adducts can cause mutations during DNA replication, contributing to the compound’s carcinogenic properties . The compound’s ability to induce DNA damage and mutations in bacteria further supports its genotoxic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine can change over time. The stability and degradation of the compound are influenced by various factors, including temperature and the presence of other chemicals . Long-term exposure to 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine has been shown to cause persistent DNA damage and mutations, which can lead to cancer development in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine vary with different dosages in animal models. At low doses, the compound may cause minimal DNA damage and mutations, while higher doses can lead to significant genotoxic effects and cancer development . Toxic or adverse effects, such as organ damage and disruptions in metabolic processes, have been observed at high doses of 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine .
Metabolic Pathways
2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes N-oxidation to form genotoxic metabolites, which are further processed through glucuronidation and sulfation pathways . These metabolic transformations are crucial for the compound’s activation and detoxification, affecting metabolic flux and metabolite levels in the body .
Transport and Distribution
The transport and distribution of 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine within cells and tissues involve various transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these proteins, affecting its bioavailability and potential toxicity . Studies have shown that 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine can be transported across epithelial barriers and distributed to different organs, including the liver and colon .
Subcellular Localization
The subcellular localization of 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the nucleus allows it to interact with DNA and form adducts, contributing to its genotoxic effects . Additionally, the compound’s presence in other organelles, such as the endoplasmic reticulum, can influence its metabolic activation and detoxification .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine typically involves the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia . This reaction forms the imidazo[4,5-b]pyridine ring system. The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine .
Scientific Research Applications
1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP): A well-studied heterocyclic amine with similar mutagenic and carcinogenic properties.
2-Amino-3,8-dimethylimidazo(4,5-f)quinoxaline (MeIQx): Another heterocyclic amine found in cooked foods with potent mutagenic effects.
Uniqueness
1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine is unique due to its specific nitro group, which influences its reactivity and the types of DNA adducts it forms. This structural feature differentiates it from other similar compounds and affects its biological activity and toxicity .
Properties
IUPAC Name |
1-methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c1-16-11-7-10(9-5-3-2-4-6-9)8-14-12(11)15-13(16)17(18)19/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWIYVXZLOSSJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156035 | |
| Record name | 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129018-59-3 | |
| Record name | 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129018593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does NO₂-PhIP interact with biological molecules, and what are the downstream effects?
A1: NO₂-PhIP is a genotoxic metabolite of PhIP, meaning it can damage DNA. [, ] Research indicates that NO₂-PhIP forms covalent adducts with human serum albumin (HSA), primarily at the cysteine 34 (Cys34) residue. [, ] This adduct formation occurs through a reaction between the sulfhydryl group of Cys34 and the C-2 imidazole atom of NO₂-PhIP. [] While the exact downstream consequences of these adducts are not fully understood, they likely contribute to PhIP's carcinogenic potential by altering protein function and disrupting cellular processes.
Q2: What makes Cys34 a primary target for NO₂-PhIP adduction in HSA?
A2: Human serum albumin possesses 35 cysteine residues, with 34 involved in disulfide bond formation. [] Cys34 stands out as the only unpaired cysteine residue, making it highly reactive and susceptible to modification by electrophiles and carcinogenic metabolites like NO₂-PhIP. [] This unique characteristic of Cys34 explains its vulnerability to adduct formation and highlights its potential as a biomarker for PhIP exposure.
Q3: Can NO₂-PhIP adducts with HSA be used as biomarkers for PhIP exposure?
A3: Research suggests that NO₂-PhIP adducts with HSA, particularly at Cys34, hold promise as potential long-term biomarkers for PhIP exposure. [] These adducts represent a measure of PhIP bioactivation and could provide valuable insights into an individual's cumulative exposure to this potential carcinogen. Further research is needed to validate the use of these adducts as reliable and sensitive biomarkers in human studies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



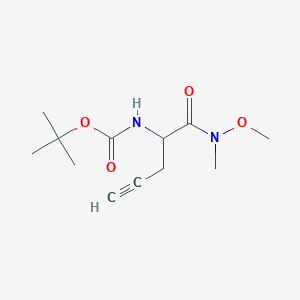
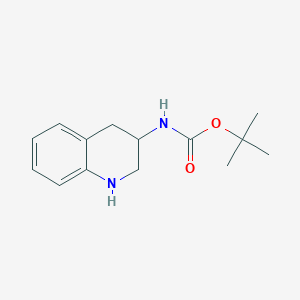
![Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester](/img/structure/B152951.png)
![5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride](/img/structure/B152953.png)
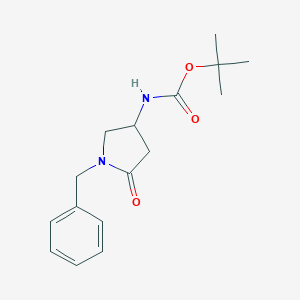
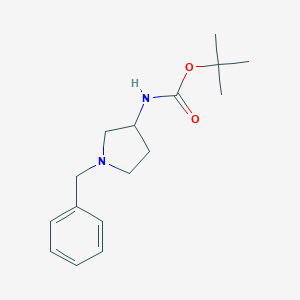
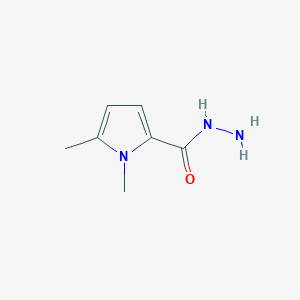

![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B152962.png)

